molecular formula C20H29N5O B5520398 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

Cat. No.: B5520398
M. Wt: 355.5 g/mol
InChI Key: CWNLJNARUSRRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C20H29N5O and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.23721057 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

G Protein-Biased Dopaminergics Discovery

The design and synthesis of 1,4-disubstituted aromatic piperazines, including derivatives similar to the queried compound, have led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, showcasing their potential as novel therapeutics for conditions like schizophrenia without the typical side effects of current treatments (Möller et al., 2017).

Uroselective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines have been identified as selective antagonists for alpha 1-adrenoceptor (AR) subtypes through functional in vitro screening. These compounds, including those structurally related to the queried molecule, offer insights into the development of treatments for conditions affecting the human lower urinary tract, displaying significant selectivity and potency (Elworthy et al., 1997).

Antagonistic Interaction with CB1 Cannabinoid Receptor

Research into the molecular interaction of antagonistic compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor has provided valuable insights into the development of treatments for conditions modulated by this receptor. Such studies help in understanding the structure-activity relationships necessary for the design of selective CB1 receptor antagonists (Shim et al., 2002).

Mycobacterium Tuberculosis DNA GyrB Inhibition

A series of compounds, including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and derivatives, have been investigated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B, showcasing a potential therapeutic avenue for tuberculosis treatment. These studies emphasize the role of such compounds in addressing antibiotic resistance (Reddy et al., 2014).

In Vivo Activity Against Mycobacterium Tuberculosis

Research into novel fluoroquinolones, including those structurally related to the queried compound, has demonstrated in vivo activity against Mycobacterium tuberculosis in animal models. These findings are significant for the development of new antitubercular agents (Shindikar & Viswanathan, 2005).

Strategies to Prevent Metabolism in Medicinal Chemistry

Studies have explored strategies to prevent N-acetyltransferase-mediated metabolism in series of piperazine-containing compounds. Such research is crucial for improving the pharmacokinetic profiles of therapeutic agents, including those related to the queried molecule (Rawal et al., 2008).

Properties

IUPAC Name

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-5-25-18(14-17(22-25)13-15(2)3)20(26)24-11-9-23(10-12-24)19-8-6-7-16(4)21-19/h6-8,14-15H,5,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNLJNARUSRRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)C3=CC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.